molecular formula C8H9FN2O2 B7894073 6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide

6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide

Cat. No.: B7894073
M. Wt: 184.17 g/mol
InChI Key: LYKMXQJDBATYAF-UHFFFAOYSA-N
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Description

6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide (CAS: 774239-06-4) is a pyridine derivative with the molecular formula C₈H₉FN₂O₂ and a molecular weight of 184.17 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at the 6-position and a carboxamide group at the 3-position, where the amide nitrogen is bonded to both methoxy (-OCH₃) and methyl (-CH₃) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition of enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the carboxamide nitrogen significantly influence molecular weight, solubility, and reactivity. Below is a comparative analysis with closely related pyridine carboxamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Carboxamide CAS Number Source
6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide C₈H₉FN₂O₂ 184.17 Methoxy, Methyl 774239-06-4
6-Fluoro-N,N-dimethylpyridine-3-carboxamide C₈H₉FN₂O 168.17 Dimethyl 1032251-82-3
LY2033298 (Thienopyridine analog) C₁₃H₁₄ClN₃O₂S 307.78 Cyclopropyl, Methoxy Not provided
PF-06733804 (Nicotinamide analog) C₂₀H₁₇F₅N₄O₄ 496.37 Difluoropyrrolidinyl, Trifluoromethoxyphenyl Not provided

Key Observations:

Dimethyl vs. Methoxy-Methyl Groups: The dimethyl analog (168.17 g/mol) has a lower molecular weight and reduced polarity compared to the target compound (184.17 g/mol) due to the absence of an oxygen atom in the substituent . The methoxy group in the target compound introduces hydrogen-bonding capacity, which could improve aqueous solubility relative to the dimethyl variant .

Heterocycle Modifications: LY2033298 replaces the pyridine ring with a thieno[2,3-b]pyridine core, incorporating sulfur and chlorine substituents. This modification increases molecular weight (307.78 g/mol) and may alter electronic properties, affecting binding interactions in biological systems . PF-06733804 features a nicotinamide scaffold with trifluoromethoxy and difluoropyrrolidinyl groups. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the larger structure (496.37 g/mol) may limit bioavailability compared to the simpler target compound .

Functional Group Diversity :

  • The target compound’s fluorine atom at the 6-position is retained in all analogs listed, suggesting its critical role in electronic modulation or steric effects.
  • Complex analogs like those in –4 (e.g., furo[2,3-b]pyridines) exhibit fused ring systems with additional substituents (e.g., difluoropropyl, trifluoroethyl). These structures likely prioritize target selectivity in drug design but require more intricate synthetic routes .

Biological Activity

Overview

6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a methoxy group, which enhance its interaction with biological targets. The compound's unique structure contributes to its lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's capacity to form strong interactions with biological receptors and enzymes, potentially leading to inhibition or modulation of their activities. This interaction can result in various biological effects, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound is effective against a range of bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Salmonella typhi

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound has potent antibacterial properties, comparable to established antibiotics .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been explored for its anticancer activity. Preliminary studies indicate that the compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected appear to vary based on the type of cancer cell being studied .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Study : A study conducted on various pyridine derivatives demonstrated that this compound exhibited MIC values ranging from 4.69 to 22.9 µM against different bacterial strains, indicating strong antibacterial potential .
  • Anticancer Evaluation : Research into the compound's anticancer properties revealed that it effectively inhibited the proliferation of cancer cells in vitro, with IC50 values suggesting significant cytotoxicity against specific cancer lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
6-Fluoropyridine-3-carboxamide Lacks N-methoxy-N-methyl groupModerate antibacterial activity
N-Methoxy-N-methylpyridine-3-carboxamide Lacks fluorine atomLimited antibacterial properties
6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide Contains chlorine instead of fluorineVariable activity compared to fluorinated analogs

The presence of both the fluorine atom and the methoxy group in this compound provides distinct advantages in terms of biological activity and pharmacological potential.

Properties

IUPAC Name

6-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKMXQJDBATYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 250-mL round-bottom flask containing N,O-dimethyl hydroxylamine hydrochloride (3.5 g, 35.9 mmol) and triethylamine (15.0 mL, 108 mmol) was added a solution of 6-fluoropyridine-3-carbonyl chloride (5.70 g, 35.7 mmol, Intermediate 21, step a) in dichloromethane (200 mL) dropwise. The resulting mixture was stirred for 12 hours at room temperature, and 20 mL of water was added. The organic layer was separated, and the aqueous layer was extracted with 2×100 mL of dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue was purified by chromatography (silica gel column, 100:1 CHCl3/MeOH) to give the title compound as a white solid.
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 6-fluoronicotinic acid (10 g, 70.9 mmol) in DCM (200 ml), was added N,O-Dimethylhydroxylamine hydrochloride (7.3 g, 74.8 mmol), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (15 g, 78.5 mmol), and triethylamine (22 ml, 156 mmol). The reaction mixture was allowed to stir at room temperature for 16 hours. The reaction was partitioned with water, layers were cut, and organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. The crude residue obtained was purified by a silica gel filtration using EtOAc-DCM (4:1) to give 7.2 g (55% isolated yield) of the title compound. 1H NMR: 8.48 (s, 1H) 8.21 (t, J=8.29 Hz, 1H) 7.27 (dd, J=8.29, 3.01 Hz, 1H) 3.54 (s, 3H) 3.27 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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